molecular formula C16H21NO2 B14487642 1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one CAS No. 64671-13-2

1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one

Cat. No.: B14487642
CAS No.: 64671-13-2
M. Wt: 259.34 g/mol
InChI Key: HDJWXHJXCUXKLU-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H21NO2 It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-dimethylbenzoyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperidine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one: Similar structure but with different substitution pattern on the benzoyl group.

    1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Contains a hydroxymethyl group instead of a dimethylbenzoyl group.

    1-(piperidin-4-yl)ethan-1-one: Lacks the benzoyl substitution.

Uniqueness

1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylbenzoyl group provides distinct steric and electronic properties, making it a valuable compound for various research applications.

Properties

CAS No.

64671-13-2

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-[4-(3,4-dimethylbenzoyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C16H21NO2/c1-11-4-5-15(10-12(11)2)16(19)14-6-8-17(9-7-14)13(3)18/h4-5,10,14H,6-9H2,1-3H3

InChI Key

HDJWXHJXCUXKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCN(CC2)C(=O)C)C

Origin of Product

United States

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